3-(Cyclopropylmethoxy)-5-nitrobenzoic acid
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Overview
Description
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(Cyclopropylmethoxy)-5-aminobenzoic acid, while substitution of the methoxy group can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by reducing the phosphorylation of Smad2/3, which is a key pathway in the development of pulmonary fibrosis . This inhibition leads to decreased expression of proteins such as α-SMA, vimentin, and collagen I, which are involved in fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a nitro group.
4-(Cyclopropylmethoxy)-2-nitroaniline: Similar structure but with an aniline group instead of a carboxylic acid.
Uniqueness
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(14)8-3-9(12(15)16)5-10(4-8)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZJOPHCWHAXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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